![molecular formula C11H22O6 B14350847 Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol CAS No. 92412-64-1](/img/structure/B14350847.png)
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol is a chemical compound that belongs to the class of organic compounds known as ethers. It is characterized by the presence of an acetic acid group and a complex ether chain. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol typically involves the reaction of acetic acid with 2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The raw materials, acetic acid and 2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then purified through distillation to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biological processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid;2-[2-(2-methoxyethoxy)ethoxy]ethanol
- Acetic acid;2-[2-(2-butoxyethoxy)ethoxy]ethanol
Uniqueness
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol is unique due to its specific ether chain structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and solubility characteristics, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
92412-64-1 |
|---|---|
Molekularformel |
C11H22O6 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C9H18O4.C2H4O2/c1-2-4-11-6-8-13-9-7-12-5-3-10;1-2(3)4/h2,10H,1,3-9H2;1H3,(H,3,4) |
InChI-Schlüssel |
LBWFCNKZUZHWQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C=CCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
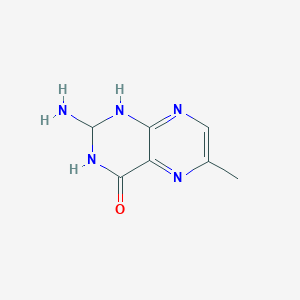
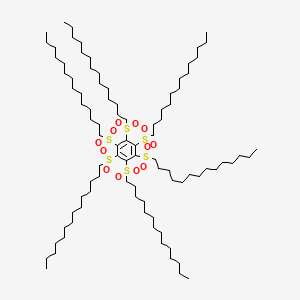
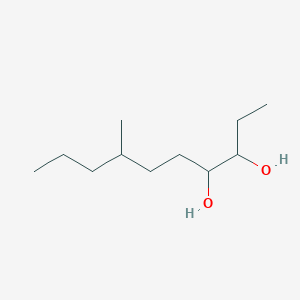

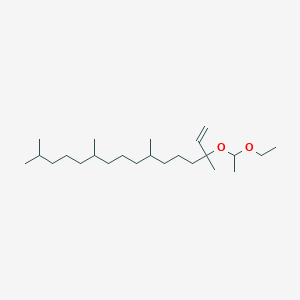
![1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one](/img/structure/B14350814.png)
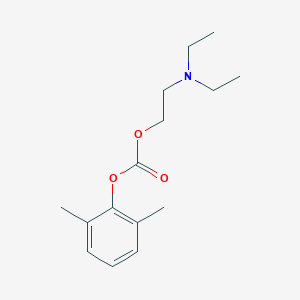
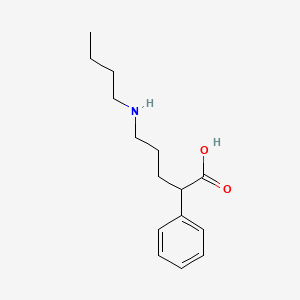
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)
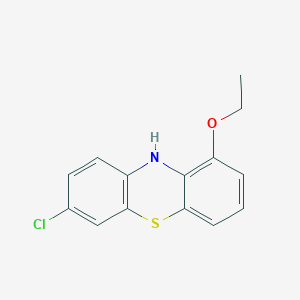
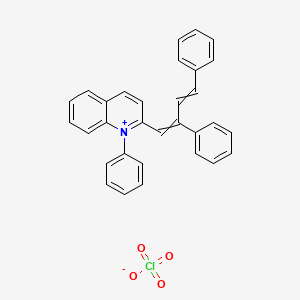

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
